ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate
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Overview
Description
Ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate is an organic compound characterized by the presence of an ethyl ester group, a phenyl ring, and a sulfanyl group attached to a propenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate typically involves the esterification of 3-phenyl-3-sulfanylprop-2-enoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The double bond in the propenoate backbone can be reduced to a single bond using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Saturated esters
Substitution: Brominated or nitrated phenyl derivatives
Scientific Research Applications
Ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The phenyl ring may also interact with aromatic residues in proteins, affecting their activity. These interactions can lead to various biological effects, including antimicrobial or anticancer activity.
Comparison with Similar Compounds
Ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate can be compared with similar compounds such as:
Ethyl (E)-3-phenylprop-2-enoate: Lacks the sulfanyl group, which may result in different chemical reactivity and biological activity.
Ethyl (E)-3-sulfanylprop-2-enoate: Lacks the phenyl ring, which may affect its interaction with biological targets.
Ethyl (E)-3-phenyl-3-hydroxyprop-2-enoate: Contains a hydroxyl group instead of a sulfanyl group, leading to different chemical and biological properties.
The presence of both the phenyl and sulfanyl groups in this compound makes it unique and potentially more versatile in its applications compared to its analogs.
Properties
CAS No. |
4394-97-2 |
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Molecular Formula |
C11H12O2S |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
ethyl (E)-3-phenyl-3-sulfanylprop-2-enoate |
InChI |
InChI=1S/C11H12O2S/c1-2-13-11(12)8-10(14)9-6-4-3-5-7-9/h3-8,14H,2H2,1H3/b10-8+ |
InChI Key |
KITGQMUBFVFBRU-CSKARUKUSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C1=CC=CC=C1)/S |
Canonical SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)S |
Origin of Product |
United States |
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